N-Phenylcholest-5-en-3-amine
Overview
Preparation Methods
N-Phenylcholest-5-en-3-amine can be synthesized through various synthetic routes. One common method involves the reaction of cholesterol with aniline under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-Phenylcholest-5-en-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or other electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Phenylcholest-5-en-3-amine has a wide range of scientific research applications. In chemistry, it is used as a reagent for biochemical assays and as a building block for the synthesis of more complex molecules . In biology, it can be used as a biological material for studying cell membrane interactions and other cellular processes . In medicine, cholesterylaniline derivatives may have potential therapeutic applications, although further research is needed to fully understand their effects . In industry, cholesterylaniline can be used in the development of new materials with unique properties, such as liquid crystals and gelators .
Mechanism of Action
The mechanism of action of cholesterylaniline involves its interaction with specific molecular targets and pathways. As a cholesterol-based compound, it may interact with cell membranes and influence membrane fluidity and permeability . The aniline moiety may also interact with proteins and other biomolecules, affecting their function and activity . Further research is needed to fully elucidate the molecular targets and pathways involved in the effects of cholesterylaniline .
Comparison with Similar Compounds
N-Phenylcholest-5-en-3-amine can be compared with other similar compounds, such as cholesteryl linoleate and cholesteryl oleate. These compounds share a similar cholesterol-based structure but differ in their functional groups and properties . Other similar compounds include cholesteryl esters and cholesteryl derivatives, which may have different biological and chemical properties .
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-N-phenyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUKVXBTMCXYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324205 | |
Record name | N-Phenylcholest-5-en-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-04-5 | |
Record name | NSC406017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Phenylcholest-5-en-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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